Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate typically involves the esterification of 3-(pyridin-2-yloxy)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Hydrolysis: The major products are 3-(pyridin-2-yloxy)benzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the ester bond more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify proteins, peptides, and other molecules .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 4-(pyridin-2-yloxy)benzoate
- Pentafluorophenyl 3-(pyridin-3-yloxy)benzoate
- Pentafluorophenyl 3-(pyridin-4-yloxy)benzoate
Uniqueness
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F5NO3/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(25)9-4-3-5-10(8-9)26-11-6-1-2-7-24-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOLTBNDUOLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640221 | |
Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-61-6 | |
Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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